N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a tetrazole ring, which is known for its stability and bioactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a involving azides and nitriles.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the benzamide or tetrazole rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, reduced tetrazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactivity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide: is similar to other benzamide derivatives and tetrazole-containing compounds.
Benzamide: A simpler compound without the tetrazole ring.
Tetrazole derivatives: Compounds containing the tetrazole ring but lacking the benzamide structure.
Uniqueness
- The combination of the benzamide core with the tetrazole ring and phenylethyl group makes this compound unique. This structure imparts specific chemical and biological properties that are not found in simpler benzamides or tetrazole derivatives.
Properties
IUPAC Name |
N-(2-phenylethyl)-3-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(17-10-9-13-5-2-1-3-6-13)14-7-4-8-15(11-14)21-12-18-19-20-21/h1-8,11-12H,9-10H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCWDVYBENAZHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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